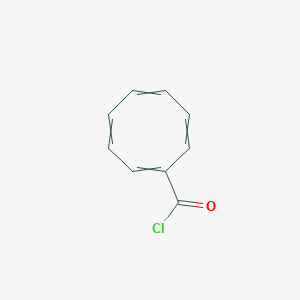
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon with the formula C₈H₈. This compound is known for its unique structure, which includes a ring of eight carbon atoms with alternating double bonds. Cyclooctatetraene itself is a colorless to light yellow flammable liquid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclooctatetraene with phosgene (COCl₂) under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the toxic and corrosive nature of phosgene. The process is carefully monitored to ensure the safety of workers and the environment .
Chemical Reactions Analysis
Types of Reactions
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclooctatetraene-1,3,5,7-tetraone.
Reduction: Reduction reactions can convert it into cyclooctatetraene derivatives with fewer double bonds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can replace the chlorine atom under mild conditions.
Major Products Formed
Oxidation: Cyclooctatetraene-1,3,5,7-tetraone.
Reduction: Cyclooctatetraene derivatives with fewer double bonds.
Substitution: Various substituted cyclooctatetraene derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Researchers use it to study the effects of polyunsaturated compounds on biological systems.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride involves its ability to undergo various chemical reactions due to the presence of multiple double bonds and a reactive chlorine atom. These features allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclooctatetraene: The parent compound with a similar structure but without the carbonyl chloride group.
Cyclooctatetraene-1,2-dicarboxylic acid dimethyl ester: A derivative with ester groups.
Cyclooctatetraene-1,3,6,8-tetracarbonitrile: A derivative with nitrile groups.
Uniqueness
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for a wider range of chemical transformations compared to its parent compound and other derivatives .
Properties
CAS No. |
663618-22-2 |
|---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
cyclooctatetraenecarbonyl chloride |
InChI |
InChI=1S/C9H7ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H |
InChI Key |
RUTRLNDKHNOGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
![3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
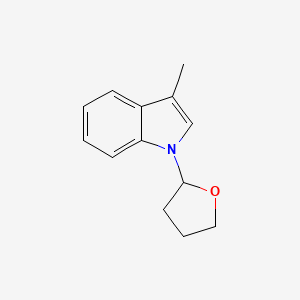
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane](/img/structure/B12533028.png)
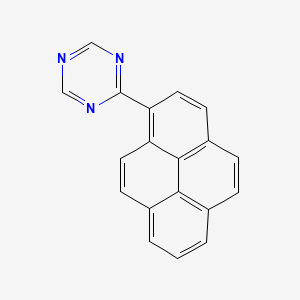

![Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate](/img/structure/B12533044.png)
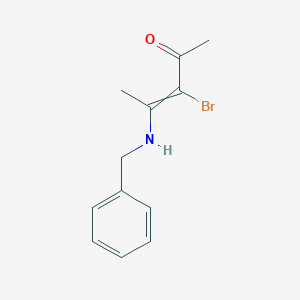
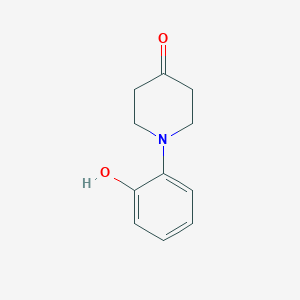
![(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12533074.png)
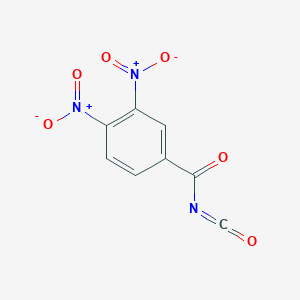
![(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine](/img/structure/B12533084.png)
![{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid](/img/structure/B12533085.png)
